molecular formula C14H12O4 B8735962 9-Methoxy-2,5-dimethyl-7h-furo[3,2-g]chromen-7-one CAS No. 5307-51-7

9-Methoxy-2,5-dimethyl-7h-furo[3,2-g]chromen-7-one

Cat. No. B8735962
M. Wt: 244.24 g/mol
InChI Key: NNTIRPYJIMTMLG-UHFFFAOYSA-N
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Patent
US04130568

Procedure details

A solution of 10.36 g (0.0422 mol) of 2,5-dimethyl-9-methoxy -2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 150 ml of diphenyl ether was treated with 6.0 g of 10% palladium on charcoal. The mixture was heated under reflux for 5.0 hrs, cooled, and filtered over celite. The catalyst was further washed with methanol, and the filtrate was then concentrated to remove the methanol. The residue was diluted with 1.5 1. of pet. ether and stirred overnight. The product was filtered, washed with pet. ether, dried, and passed through a silica column, eluting with ethyl acetate/benzene, 1:4, to yield pure 9-methoxy -2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one, m.p. 154°-155° (ethanol).
Name
2,5-dimethyl-9-methoxy -2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:18][C:5]2=[C:6]([O:16][CH3:17])[C:7]3[O:12][C:11](=[O:13])[CH:10]=[C:9]([CH3:14])[C:8]=3[CH:15]=[C:4]2[CH2:3]1>C1(OC2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:17][O:16][C:6]1[C:7]2[O:12][C:11](=[O:13])[CH:10]=[C:9]([CH3:14])[C:8]=2[CH:15]=[C:4]2[CH:3]=[C:2]([CH3:1])[O:18][C:5]=12

Inputs

Step One
Name
2,5-dimethyl-9-methoxy -2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
10.36 g
Type
reactant
Smiles
CC1CC=2C(=C(C3=C(C(=CC(O3)=O)C)C2)OC)O1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
of pet. ether and stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5.0 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The catalyst was further washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
ADDITION
Type
ADDITION
Details
The residue was diluted with 1.5 1
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with pet. ether
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
eluting with ethyl acetate/benzene, 1:4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C2C(=CC=3C(=CC(OC31)=O)C)C=C(O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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